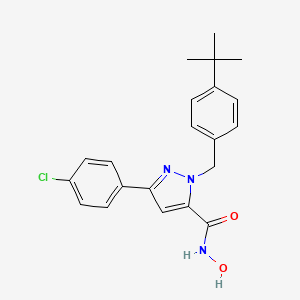
Nrf2-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Nrf2 as a Regulator of Cellular Redox Status
Nrf2, a transcription factor, is crucial in regulating the cellular redox status. It activates under various stress conditions like redox perturbation, inflammation, and nutrient/energy fluxes, orchestrating adaptive responses to diverse stress forms. Nrf2's role extends beyond just mediating stress-stimulated induction of antioxidant and detoxification genes; it also modulates intermediary metabolism, impacting lipogenesis, β-oxidation of fatty acids, and aiding in NADPH regeneration and purine biosynthesis (Hayes & Dinkova-Kostova, 2014).
NRF2 in Stress Response and Beyond
NRF2, a critical cellular defense regulator against toxic and oxidative insults, has roles beyond antioxidant responses. It is involved in various processes including metabolism, inflammation, and immune response. Its activity is intricately regulated, making it a key player in cellular response and adaptation to pathological stressors (He, Ru, & Wen, 2020).
Nrf2 in Disease Prevention and Treatment
Nrf2's ability to regulate a broad spectrum of cytoprotective genes positions it as a significant factor in preventing degenerative diseases across multiple organs. Research has shown its potential as a pharmacological target for chronic diseases like multiple sclerosis, chronic kidney disease, and cardiovascular diseases (Al-Sawaf et al., 2015).
Therapeutic Effects in Diabetic Neuropathy
Nrf2, by regulating antioxidant defense systems, offers therapeutic opportunities in conditions like diabetic neuropathy. Its ability to modulate the expression pattern of Nrf2 and NF-κB during such pathological conditions suggests potential in therapeutic intervention (Yerra et al., 2013).
Neuroprotection Against Stroke
Nrf2, as a neuroprotective transcription factor, plays a significant role in stroke management. Understanding its behavior in ischemic and hemorrhagic stroke has opened avenues for using Nrf2 as a therapeutic target (Jiang et al., 2017).
Nrf2 in Health and Disease: Clinical Implications
Nrf2's regulation is complex, and its role in diverse physiological and pathological processes is widely recognized. It is crucial in redox signaling, drug metabolism, cellular adaptation to stress, and more, making it a major therapeutic target with ongoing investigations and clinical trials (O'Connell & Hayes, 2015).
Nrf2 in Obesity and Insulin Resistance
Nrf2's role in energy metabolism, particularly in adipocyte differentiation, obesity, and insulin resistance, has been a subject of intense research. Its influence on these metabolic diseases suggests its potential as a therapeutic target (Seo & Lee, 2013).
Antioxidant Response in Physical Exercise
Nrf2 mediates the antioxidant metabolic response during physical exercise. Its activation in response to increased reactive oxygen species during exercise highlights its role in health benefits and disease prevention or treatment strategies (Vargas-Mendoza et al., 2019).
Mechanism of Action
Nrf2-IN-1 inhibits the activity of Nrf2, a transcription factor that regulates the cellular defense against toxic and oxidative insults. This inhibition leads to increased apoptosis in AML cells . Nrf2-IN-1 treatment reduces both B-cell lymphoma-2 (Bcl-2) expression and Bcl-2/Bcl-2-associated X protein (Bax) ratio, indicating that Nrf2-IN-1 induced apoptosis, at least in part, via mitochondrial-dependent signaling .
Future Directions
Research on the Keap1-Nrf2 signaling pathway has become increasingly in-depth and detailed. Therefore, it is of great significance for cancer prevention and treatment to explore the molecular mechanism of the occurrence and development of this pathway . A better understanding of the roles of the NRF2 pathway in cancer stem cells will allow us to develop a novel therapeutic approach to control tumor relapse after therapy .
properties
IUPAC Name |
2-[(4-tert-butylphenyl)methyl]-5-(4-chlorophenyl)-N-hydroxypyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O2/c1-21(2,3)16-8-4-14(5-9-16)13-25-19(20(26)24-27)12-18(23-25)15-6-10-17(22)11-7-15/h4-12,27H,13H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFDMUUNGVLREEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2434531.png)
![6-(3,5-Dimethylphenyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
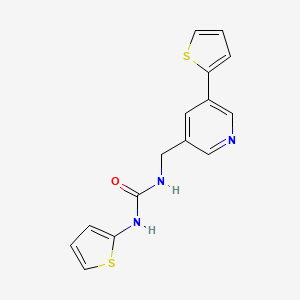
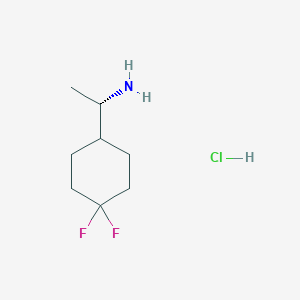
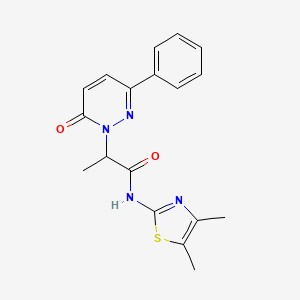
![methyl 2-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-3-thiophenecarboxylate](/img/structure/B2434540.png)

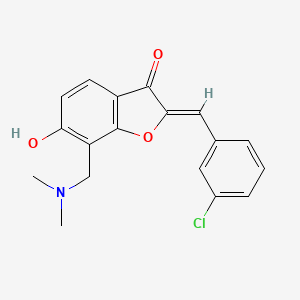
![Ethyl 3-[3-(difluoromethyl)pyrazol-1-yl]-4,4,4-trifluorobutanoate](/img/structure/B2434543.png)
![3-Methyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2434546.png)
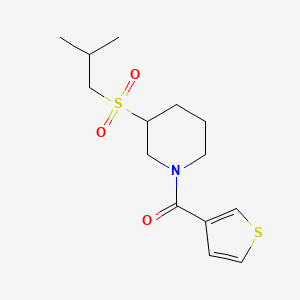

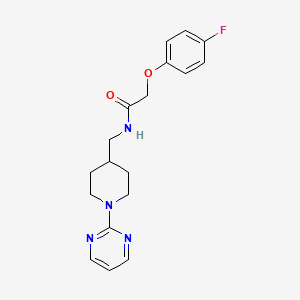
![4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)butanamide](/img/structure/B2434552.png)